molecular formula C6H7NO4 B160956 5-(Methoxymethyl)isoxazole-4-carboxylic acid CAS No. 134541-08-5

5-(Methoxymethyl)isoxazole-4-carboxylic acid

Cat. No. B160956
M. Wt: 157.12 g/mol
InChI Key: VKYAVCXPZKRQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methoxymethyl)isoxazole-4-carboxylic acid (MMIC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMIC is a derivative of isoxazole and is widely used in scientific research for its unique properties.

Scientific Research Applications

Use in Organic Synthesis and Peptide Creation

Specific Scientific Field

Organic Chemistry

Summary of the Application

Isoxazoles, including 5-(Methoxymethyl)isoxazole-4-carboxylic acid, are used in the organic synthesis of novel classes of compounds, including peptides . This compound is a bifunctional isoxazole derivative that includes both an amino and carboxylic group in its structure .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular synthesis or peptide creation process being undertaken. Unfortunately, the sources did not provide detailed procedures or technical parameters.

Results or Outcomes

The results or outcomes would also depend on the specific synthesis or peptide creation process. The sources did not provide specific results or quantitative data.

Use in Antitubercular Agents

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives, which could potentially include 5-(Methoxymethyl)isoxazole-4-carboxylic acid, have been studied as promising antitubercular agents .

Methods of Application or Experimental Procedures

The synthesis and biological evaluation of urea and thiourea variants of 5-phenyl-3-isoxazolecarboxylic acid methyl esters were described as part of the study . Specific methods and technical details were not provided in the source.

Results or Outcomes

The tested compounds displayed potent in vitro activity not only against drug-susceptible Mycobacterium tuberculosis (Mtb) but also against drug-resistant Mtb . Specific quantitative data or statistical analyses were not provided in the source.

Use in Materials-Oriented Chemical Engineering

Specific Scientific Field

Materials Science and Engineering

Summary of the Application

The compound “5-Methyl-isoxazole-4-carboxylic acid” has been studied in the field of materials-oriented chemical engineering . The molecule lies on a crystallographic mirror plane with one half-molecule in the asymmetric unit .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular study being undertaken. Unfortunately, the source did not provide detailed procedures or technical parameters .

Use in Drug Discovery Research

Summary of the Application

Isoxazole, a five-membered heterocyclic pharmacophore is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular drug discovery research being undertaken. Unfortunately, the source did not provide detailed procedures or technical parameters .

Results or Outcomes

The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .

Use in Chemical Engineering

Specific Scientific Field

Chemical Engineering

Summary of the Application

The compound “5-Methyl-isoxazole-4-carboxylic acid” has been studied in the field of chemical engineering . The molecule lies on a crystallographic mirror plane with one half-molecule in the asymmetric unit .

Methods of Application or Experimental Procedures

Use in Drug Manufacturing

Specific Scientific Field

Pharmaceutical Manufacturing

Summary of the Application

The compound “5-(Methoxymethyl)isoxazole-4-carboxylic acid” is used in the manufacturing of drugs . It is an intermediate for the synthesis of Leflunomide, an important anti-rheumatoid arthritis drug .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular drug manufacturing process being undertaken. Unfortunately, the source did not provide detailed procedures or technical parameters .

Results or Outcomes

The results or outcomes would also depend on the specific drug manufacturing process. The sources did not provide specific results or quantitative data .

properties

IUPAC Name

5-(methoxymethyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-10-3-5-4(6(8)9)2-7-11-5/h2H,3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYAVCXPZKRQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564029
Record name 5-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxymethyl)isoxazole-4-carboxylic acid

CAS RN

134541-08-5
Record name 5-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 5-(methoxymethyl)isoxazole-4-carboxylate (Preparation 42, 1.8 g, 11 mmol) was stirred in a 1:1:1 mixture of concentrated hydrochloric acid (2 ml), acetic acid (2 ml) and water (2 ml) at reflux for 6 hours. Acetone (6 ml) was added and the mixture concentrated in vacuo. The solid residue was triturated with ethyl acetate and the filtrate concentrated in vacuo to afford the title compound as an off white solid (1.4 g, 85% yield).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Yield
85%

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